molecular formula C5H3BrN2O2 B2537266 2-Bromopyrimidine-5-carboxylic acid CAS No. 1224885-47-5

2-Bromopyrimidine-5-carboxylic acid

Cat. No.: B2537266
CAS No.: 1224885-47-5
M. Wt: 202.995
InChI Key: HQHLSMNOSANTIE-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-5-carboxylic acid (CAS 1224885-47-5) is a brominated pyrimidine derivative with a carboxylic acid substituent at position 5. Its molecular formula is C₅H₃BrN₂O₂, and it is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . The bromine atom at position 2 enhances reactivity in cross-coupling reactions, while the carboxylic acid group enables hydrogen bonding, salt formation, or further derivatization. It is commercially available at high purity (98%) but is relatively expensive, priced at $967 per 100 mg .

Properties

IUPAC Name

2-bromopyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHLSMNOSANTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224885-47-5
Record name 2-bromopyrimidine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-5-carboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrimidines
  • Biaryl compounds (from coupling reactions)
  • Reduced or oxidized derivatives of the carboxylic acid group

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine-5-carboxylic acid largely depends on its chemical structure and the specific reactions it undergoes. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some derivatives inhibit the activity of specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

2-Aminopyrimidine-5-carboxylic Acid (CAS 3167-50-8)

  • Similarity : 0.91 .
  • Structure: Replaces the bromine at position 2 with an amino (-NH₂) group.
  • Applications: The amino group facilitates nucleophilic substitutions and is critical in synthesizing kinase inhibitors (e.g., imatinib analogs) . Unlike bromine, the amino group participates in hydrogen bonding, influencing bioavailability in drug candidates.
  • Synthetic Utility: Used in decarboxylative cross-couplings with aryl halides or olefins to generate diverse 2-aminopyrimidine libraries .

5-Bromopyrimidine-2-carboxylic Acid (CAS 37131-87-6)

  • Similarity : Positional isomer with bromine at position 5 and carboxylic acid at position 2.
  • Molecular Weight : 202.995 g/mol .
  • Reactivity : The bromine at position 5 is less reactive in nucleophilic substitutions compared to position 2 due to electronic effects. This isomer is used in synthesizing fluorescent probes and antiviral agents .

2-Hydroxypyrimidine-5-carboxylic Acid (CAS 38324-83-3)

  • Similarity : 0.76 .
  • Structure : Hydroxyl (-OH) group at position 2 instead of bromine.
  • Properties : The hydroxyl group increases polarity, improving aqueous solubility. It serves as a precursor for metal-chelating agents and is available in bulk quantities (up to 5g) at lower cost .

Methyl/Ethyl 2-Aminopyrimidine-5-carboxylate (CAS 308348-93-8; 57401-76-0)

  • Similarity : 0.85 (methyl), 0.83 (ethyl) .
  • Applications : Ester derivatives are intermediates for prodrugs or protected forms of the carboxylic acid. They exhibit better lipid solubility, enhancing cell membrane permeability in drug discovery .

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 50593-92-5)

  • Structure : Methylthio (-SMe) group at position 2 and bromine at position 4.
  • Properties : The methylthio group stabilizes the pyrimidine ring against oxidation. Melting point: 177°C; purity ≥97% .
  • Reactivity : The sulfur atom enables unique reactivity in alkylation or oxidation reactions, differentiating it from the target compound .

2-Chloro-4-methylpyrimidine-5-carboxylic Acid

  • Structure : Chlorine at position 2 and methyl group at position 4.
  • Applications : The methyl group introduces steric hindrance, reducing reactivity in substitution reactions compared to bromine. Chlorine’s lower leaving-group ability makes it less versatile in cross-couplings .

Structural and Functional Analysis Table

Compound CAS Substituents Molecular Weight (g/mol) Key Applications
2-Bromopyrimidine-5-carboxylic acid 1224885-47-5 Br (C2), COOH (C5) 218.01 Cross-coupling reactions, drug intermediates
2-Aminopyrimidine-5-carboxylic acid 3167-50-8 NH₂ (C2), COOH (C5) 155.11 Kinase inhibitor synthesis
5-Bromopyrimidine-2-carboxylic acid 37131-87-6 COOH (C2), Br (C5) 202.995 Fluorescent probes, antiviral agents
2-Hydroxypyrimidine-5-carboxylic acid 38324-83-3 OH (C2), COOH (C5) 142.10 Metal chelators, solubility enhancers
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 SMe (C2), Br (C4) 247.09 Alkylation/oxidation reactions

Biological Activity

2-Bromopyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanism of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a carboxylic acid group on the pyrimidine ring. Its molecular formula is C5H4BrN2O2, and it exhibits significant reactivity due to the electrophilic nature of the bromine atom and the acidic proton of the carboxyl group. These properties enable it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Target Interactions

As a member of the pyrimidine family, this compound plays a role in nucleic acid metabolism. Pyrimidines are essential components of DNA and RNA, where they pair with purines to stabilize the double helix structure. The compound's ability to interact with nucleotides suggests potential implications in genetic information storage and transmission.

Biochemical Pathways

Pyrimidine derivatives are involved in several metabolic pathways, including nucleic acid synthesis. They can influence cellular functions such as signaling pathways, gene expression, and metabolic processes. The carboxylic acid group may enhance solubility and biological availability, potentially affecting its interaction with enzymes and proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A study involving various pyrimidine derivatives demonstrated that modifications at specific positions on the pyrimidine ring could enhance anticancer activity against A549 lung adenocarcinoma cells. Compounds similar to this compound exhibited varying degrees of cytotoxicity, indicating that structural variations significantly impact biological efficacy .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Remarks
This compoundA549Not specifiedWeak activity observed
Compound AA54966More potent than others tested
Compound BHSAEC-1 KTNot specifiedLow cytotoxicity on non-cancerous cells

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Certain derivatives demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential as therapeutic agents against resistant pathogens .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogenActivity
This compound derivativeMRSAEffective
Compound CKlebsiella pneumoniaeModerate
Compound DPseudomonas aeruginosaWeak

Case Studies

  • Synthesis and Evaluation of Antitumor Agents : A study synthesized various halogenated pyrimidine derivatives including this compound. The derivatives were evaluated for their ability to inhibit protein kinase CK2, which is implicated in cancer cell proliferation. The results indicated that certain modifications led to enhanced potency against cancer cell lines .
  • Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of substituted pyrimidines derived from this compound against clinically relevant pathogens. The findings revealed promising activity against resistant strains, highlighting the compound's potential in combating antibiotic resistance .

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